REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][CH2:10][C:11](Cl)=[O:12].[Cl-].[Al+3].[Cl-].[Cl-]>>[Cl:9][CH2:10][C:11]([C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[OH:8])=[O:12] |f:2.3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
3.41 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Mixture cooled to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
Mixture heated to 130° C. for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
Mixture cooled under N2
|
Type
|
CUSTOM
|
Details
|
flow and reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with 0.5 g of ice chuncks over 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Mixture was treated with 12 mLs of 20% HCl
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for 15 minutes (fumes generated)
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
Mixture cooled back room temperature and after 30 minutes 2 phases
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
Aqueous phase was extracted
|
Type
|
CUSTOM
|
Details
|
oil organic layer was triturated with petroleum ether
|
Type
|
CUSTOM
|
Details
|
Petroleum ether was decanted off
|
Type
|
TEMPERATURE
|
Details
|
Mixture was then heated to 60° C. in 100 mL of benzene
|
Type
|
FILTRATION
|
Details
|
Mixture filtered
|
Type
|
CONCENTRATION
|
Details
|
filtrate was concentrated to a third volume
|
Type
|
ADDITION
|
Details
|
Another 40 mLs of petroleum ether added
|
Type
|
CUSTOM
|
Details
|
Mixture was decanted
|
Type
|
CUSTOM
|
Details
|
mother liquor was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=C(C=CC(=C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |